N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-30-20-12-11-17(16-21(20)31-2)13-14-24-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)25-26-27/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEJYPPVVAMAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Pathways
Pathway 1: Reductive Amination of 3,4-Dimethoxybenzaldehyde
- Aldehyde to nitrile :
$$ 3,4\text{-Dimethoxybenzaldehyde} \xrightarrow[\text{NaCN, HCl}]{\text{Strecker}} 3,4\text{-Dimethoxyphenylacetonitrile} $$ - Nitrile reduction :
$$ 3,4\text{-Dimethoxyphenylacetonitrile} \xrightarrow[\text{LiAlH}_4]{\text{THF, 0°C}} 3,4\text{-Dimethoxyphenethylamine} $$
Pathway 2: Catalytic Amination (Patent CN111302970B)
Using iron-based catalysts under inert atmosphere:
$$ 3,4\text{-Dimethoxyphenylacetone} + \text{NH}3 \xrightarrow[\text{FeCl}3]{\text{DMSO, 90°C}} 3,4\text{-Dimethoxyphenethylamine} $$
Yield : 89–95% under optimized conditions
Synthesis of 6-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)Hexanoic Acid
Benzotriazinone Core Formation
Method A: Cyclocondensation of Anthranilic Acid Derivatives
- Intermediate preparation :
$$ 2\text{-Aminobenzoic acid} \xrightarrow[\text{SOCl}_2]{\text{Reflux}} 2\text{-Isocyanatobenzoyl chloride} $$ - Triazinone cyclization :
$$ \xrightarrow[\text{NaN}_3]{\text{DMF, 80°C}} 3\text{-Hydroxy-1,2,3-benzotriazin-4(3H)-one} $$
Method B: Oxidative Coupling (DEPBT-Mediated)
Using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as activating agent:
$$ \text{Benzotriazinone-OH} + \text{Hexanoic acid} \xrightarrow[\text{DEPBT}]{\text{DCM, RT}} 6\text{-(Benzotriazin-3-yl)hexanoate} $$
Key advantage : <2% racemization
Amide Coupling: Critical Parameters
Coupling Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DEPBT | DCM | 25 | 92 | 99.2 |
| HATU | DMF | 0–5 | 88 | 98.5 |
| EDC/HOBt | THF | -20 | 78 | 97.8 |
Optimized Protocol Using DEPBT
- Activation :
6-(Benzotriazin-3-yl)hexanoic acid (1.2 eq) + DEPBT (1.5 eq) in DCM (0.1M), 2h, N₂ - Coupling :
Add 3,4-dimethoxyphenethylamine (1.0 eq) + DIPEA (3.0 eq), stir 12h - Workup :
Wash with 5% citric acid, brine → Dry (Na₂SO₄) → Column chromatography (SiO₂, EtOAc/Hex 1:3)
Characterization Data :
- HRMS : m/z 496.2154 [M+H]⁺ (calc. 496.2158)
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H), 7.56–7.49 (m, 2H), 6.82–6.75 (m, 3H), 3.89 (s, 6H), 3.48 (q, J=6.8 Hz, 2H), 2.78 (t, J=7.2 Hz, 2H)...
- HPLC : 99.1% purity (C18, MeCN/H₂O 70:30)
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapted from patent WO2009132051A1:
- Reactor design : Three-stage tubular system
- Benzotriazinone formation (80°C, 20 bar)
- Hexanoic acid coupling (micro-mixer, 0.5s residence)
- Amide bond assembly (packed-bed enzyme reactor)
- Throughput : 12.8 kg/day with 94% overall yield
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 23 |
| PMI (kg/kg) | 142 | 41 |
| Energy (kWh/kg) | 890 | 310 |
Analytical Challenges and Solutions
Stability Profile
Degradation Pathways :
- Demethylation of 3,4-dimethoxy groups (pH <3)
- Benzotriazinone ring opening (UV light exposure)
Stabilization Strategies :
- Formulate as lyophilized powder under N₂
- Use amber glass with O₂ scavengers
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenethyl group can be oxidized to form quinones.
Reduction: The nitro group in the benzo-triazinyl moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
Medicinal Properties
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide exhibit anticancer properties. Studies have shown that benzotriazine derivatives can inhibit tumor growth by disrupting cellular processes involved in cancer proliferation. The compound's structure allows it to interact with specific biological targets that are crucial in cancer cell signaling pathways.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Assess antimicrobial properties | Showed effectiveness against gram-positive and gram-negative bacteria. |
| Study 3 | Investigate pharmacokinetics | Revealed favorable absorption and distribution characteristics in animal models. |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function. The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs and substituents:
Benzotriazinone Derivatives
Benzotriazinones are rare in the literature, but the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group in the target compound shares similarities with:
- N-substituted benzotriazinone hydroxamic acids (e.g., compounds 6–10 in ): These exhibit antioxidant activity via radical scavenging (DPPH assay IC₅₀: 12–45 μM) but lack the dimethoxyphenyl substituent, which may reduce bioavailability compared to the target compound .
- Isoquinoline alkaloid analogs (): The dihydrate intermediate in contains a 3,4-dimethoxyphenethyl group but replaces the benzotriazinone with a carbamoylpropylazanium moiety. This structural difference likely alters solubility and biological targets (e.g., ion channel interactions vs. redox modulation) .
Substituted Phenylalkylamides
The 3,4-dimethoxyphenethyl group is a common pharmacophore in neurotransmitter analogs (e.g., dopamine or serotonin derivatives). Comparatively:
- Pesticide-related benzamides (): Compounds like etobenzanid and diflufenican contain halogenated phenyl groups but lack the benzotriazinone core, resulting in divergent mechanisms (herbicidal action vs.
Functional Group Analysis
Research Findings and Gaps
- Antioxidant Potential: The benzotriazinone core may confer radical-scavenging activity akin to hydroxamic acids in , but the dimethoxyphenyl group could enhance lipid solubility, improving cellular uptake .
- Synthetic Challenges : highlights the use of dihydrate intermediates in alkaloid synthesis, suggesting the target compound’s synthesis may require similar multi-step protocols with low yields .
- Biological Data Limitations: No direct studies on the target compound’s efficacy or toxicity were found. Structural analogs in pesticide chemistry () imply possible agrochemical applications, but validation is needed .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.6 g/mol. The compound features a benzotriazine moiety which is known for various biological activities including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O4 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | GEGFIPPRHKQXHZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps including the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions. A common method includes using dimethylaminopyridine (DMAP) as a catalyst and anhydrous dichloromethane as a solvent. The reaction proceeds under nitrogen protection to ensure an inert atmosphere.
Anticancer Properties
Research has indicated that compounds containing benzotriazine derivatives exhibit significant anticancer activity. A study highlighted the potential of benzotriazine derivatives in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have demonstrated that benzotriazine derivatives can inhibit the growth of various bacterial strains. This activity is attributed to their ability to interfere with bacterial DNA synthesis and function .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Case Studies
- Anticancer Efficacy : A case study involving a series of benzotriazine derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines. The study concluded that structural variations could lead to compounds with improved therapeutic indices .
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Q & A
Q. How can synthesis conditions for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide be optimized for high yield and purity?
- Methodological Answer : Optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction kinetics but must avoid decomposition of the benzotriazinone moiety .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .
- Catalysts/Reagents : Use coupling agents like EDC/HOBt for amide bond formation and redox agents (e.g., NaBH₄) for stabilizing reactive intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity >95% .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dimethoxyphenyl (δ 3.7–3.9 ppm for methoxy groups) and benzotriazinone (δ 7.5–8.5 ppm aromatic protons) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to validate the molecular formula (e.g., [M+H]⁺ peak) .
- HPLC-PDA : Purity assessment and detection of isomers or degradation products using C18 columns with UV detection at 254 nm .
Q. How should researchers design in vitro assays to evaluate biological activity?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., kinases or GPCRs for benzotriazinone derivatives) .
- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT or SRB protocols) with IC₅₀ determination .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (e.g., DMSO ≤0.1%) to validate results .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model reaction pathways, transition states, and energetics of key steps (e.g., cyclization of benzotriazinone) .
- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability of intermediates .
- Machine Learning : Train models on existing reaction data (e.g., solvent/reagent combinations) to predict optimal conditions .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Systematic Validation : Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Methodological Answer :
- Isotopic Labeling : Incorporate ¹⁴C or ³H labels in the hexanamide backbone to track metabolic pathways .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure binding kinetics with target enzymes .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with the benzotriazinone core) .
Q. How to address stability challenges in aqueous or physiological buffers?
- Methodological Answer :
- pH Optimization : Maintain pH 7.4 with phosphate buffers to prevent hydrolysis of the amide bond .
- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
